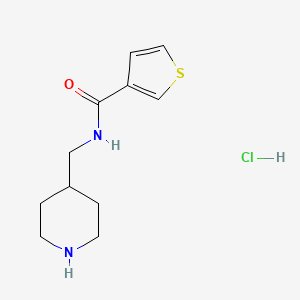

N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride

Description

N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is a small-molecule compound featuring a thiophene-3-carboxamide core linked to a piperidin-4-ylmethyl group. The piperidine moiety enhances solubility and bioavailability, while the thiophene ring contributes to electronic interactions with biological targets.

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.ClH/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9;/h3,6,8-9,12H,1-2,4-5,7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIMWILCOFKRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)C2=CSC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671615 | |

| Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-53-7 | |

| Record name | N-[(Piperidin-4-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction:

- Starting Material: 4,5-Dibromo-thiophene-2-carboxylic acid

- Method: Suzuki coupling with aryl boronic acids

- Outcome: Substituted thiophene core with desired aromatic groups

Reaction Conditions:

- Catalyzed by tetrakis(triphenylphosphine)palladium

- Conducted at 80-100°C in a dioxane/H2O mixture

- Followed by amide bond formation using carbodiimide reagents (e.g., EDC) and HOBt in dichloromethane (DCM)

Formation of the Hydrochloride Salt

The final step involves converting the free base or amide intermediate into its hydrochloride salt:

Procedure:

- Dissolve the amide or amine intermediate in a suitable solvent (e.g., DCM or methanol).

- Add hydrochloric acid (typically 4 N in dioxane or other solvents) dropwise at 0°C.

- Stir the mixture at room temperature for 12 hours to ensure complete salt formation.

- Remove solvents under reduced pressure, and dry the resulting hydrochloride salt under vacuum.

Reaction Conditions:

- The process is typically carried out at ambient temperature.

- The yield of the hydrochloride salt is high (>90%), with purity confirmed by NMR and HPLC.

Optimization and Notes from Literature

- Solvent Choice: Dimethylformamide (DMF) and dichloromethane (DCM) are preferred solvents for coupling and salt formation.

- Catalysts and Reagents: Use of palladium catalysts for Suzuki coupling, carbodiimides for amide formation, and HCl for salt conversion.

- Reaction Temperatures: Typically between 0°C and 80°C, depending on the step.

- Purification: Precipitation of the hydrochloride salt by cooling, filtration, washing, and drying.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|---|

| 1. Suzuki coupling | 4,5-Dibromo-thiophene-2-carboxylic acid | Boronic acids, Pd catalyst, 80-100°C | Formation of substituted thiophene | 60-90%, high purity |

| 2. Amide formation | Thiophene derivative with amino group | EDC, HOBt, DCM, room temp | Amide linkage with piperidine | >95% purity |

| 3. Salt formation | Amide intermediate | HCl in dioxane, 0°C to RT | Hydrochloride salt | >90% yield, characterized by NMR and HPLC |

Research Findings & Optimization Notes

- Reaction Efficiency: Suzuki coupling and amide formation are optimized at 80-100°C with palladium catalysts and carbodiimide reagents, respectively, ensuring high yields.

- Salt Formation: Acidic conditions with HCl in dioxane or methanol are effective for converting free amines to hydrochloride salts, providing stable, crystalline products suitable for pharmaceutical applications.

- Purity & Scalability: The process is scalable, with high purity confirmed via spectroscopic methods, and suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted piperidine derivatives

Scientific Research Applications

Biological Activities

Research indicates that N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride exhibits significant biological activity, particularly in:

- Analgesic Effects : The compound may interact with receptors involved in pain signaling pathways, potentially providing pain relief similar to opioid analgesics but with reduced side effects. Studies suggest it could modulate receptor activity to alleviate pain without the risks associated with traditional opioids.

- Anti-inflammatory Properties : Given its structural similarity to other thiophene carboxamides known for anti-inflammatory effects, this compound is being investigated for its ability to inhibit pro-inflammatory pathways. It may act as an inhibitor of IKK-2, a key enzyme in inflammatory responses .

- Antitumor Potential : Preliminary studies indicate that compounds with similar structures have shown antitumor properties, suggesting that this compound could be explored for cancer treatment applications.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps including the formation of the piperidine and thiophene rings followed by the introduction of the carboxamide group. The compound's mechanism of action is thought to involve modulation of neurotransmitter systems, particularly those related to pain perception and inflammation .

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound. Here’s a comparative table highlighting notable analogues:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide | Similar piperidine and thiophene structure | Analgesic properties |

| N-(phenylpiperidin-4-yl)thiophene-3-carboxamide | Contains phenyl group; similar core structure | Potential anti-inflammatory effects |

| N-(pyrrolidin-2-yl)thiophene-3-carboxamide | Different cyclic amine but similar groups | Investigated for neuroprotective effects |

This comparison illustrates how variations in structure can influence biological activity, providing insights into potential modifications that could enhance therapeutic efficacy.

Case Studies and Research Findings

- Pain Management Studies : Research has demonstrated that compounds similar to this compound can effectively reduce pain in animal models, suggesting its potential as a non-opioid analgesic alternative.

- Inflammation Models : In vitro studies have shown that this compound can inhibit cytokine production in immune cells, indicating its role as an anti-inflammatory agent. Such findings are critical for developing treatments for chronic inflammatory diseases .

- Cancer Research : Ongoing investigations are assessing the antitumor efficacy of this compound against various cancer cell lines, aiming to establish its viability as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Piperidine-Based Analogues with Varied Substituents

Compounds sharing the piperidine backbone but differing in substituent groups or positional isomerism are critical for understanding structure-activity relationships (SAR).

Key Findings :

Piperazine-Linked Thiophene Carboxamides

Piperazine derivatives with thiophene-3-carboxamide groups exhibit distinct pharmacological profiles due to their extended substituents.

Key Findings :

- Chromenone-containing derivatives may exhibit fluorescence, enabling imaging applications .

Benzo[b]thiophene/Indole Analogues with Anticancer Activity

Compounds with benzo[b]thiophene or indole cores instead of thiophene-3-carboxamide show distinct biological activities.

Biological Activity

N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride is an intriguing compound with a unique structure that includes a piperidine ring, a thiophene moiety, and a carboxamide functional group. This combination suggests potential applications in various therapeutic areas, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 274.81 g/mol. The compound's structure is characterized by:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Thiophene Moiety : A five-membered aromatic ring containing sulfur.

- Carboxamide Group : A functional group that enhances solubility and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. For instance, it has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays revealed that it could induce apoptosis in leukemia cells with an IC value of approximately 8.6 µM, indicating a potent effect against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that modifications to the piperidine and thiophene components can significantly affect biological activity.

| Compound | Modification | IC (µM) | Biological Activity |

|---|---|---|---|

| 1 | Base Compound | 8.6 | p300 HAT Inhibition |

| 2 | Piperidine Substitution | 3.6 | Anticancer Activity |

| 3 | Thiophene Variant | 2.7 | Antimicrobial Activity |

The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed its effectiveness against multi-drug resistant bacteria, showing significant inhibition compared to standard antibiotics.

- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines indicated that the compound could reduce cell viability significantly, supporting its potential as an anticancer agent.

- Molecular Docking Studies : These studies provided insights into how the compound interacts with target proteins, revealing binding affinities that correlate with observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide hydrochloride, and how can yield and purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with piperidine-containing amines. For example, a chloroacetyl intermediate may be used to facilitate amide bond formation, followed by hydrochloride salt precipitation . Purification via column chromatography and recrystallization improves yield and purity. Monitoring reaction progress with TLC and HPLC (≥98% purity criteria) is critical .

Q. What analytical techniques are essential for characterizing this compound, and how should they be applied?

- Methodology :

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 206–254 nm .

- LC/MS : Confirm molecular weight ([M+H]+ ion) and detect impurities .

- 1H NMR : Verify structural integrity, noting characteristic peaks (e.g., thiophene protons at δ 7.2–7.8 ppm, piperidine methylene at δ 3.0–3.5 ppm) .

- Melting Point : Validate identity (e.g., 175–177°C for structurally similar compounds) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis. For lab handling, wear nitrile gloves and work in a fume hood to minimize inhalation risks. Stability under extreme pH or temperature can be tested via accelerated degradation studies using HPLC .

Advanced Research Questions

Q. How can crystallography or computational modeling elucidate the compound’s bioactive conformation?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Resolve the 3D structure to identify hydrogen bonding and salt bridge interactions .

- In Silico Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Validate predictions with mutagenesis assays .

Q. What strategies are effective for resolving contradictory biological activity data across studies?

- Methodology :

- Purity Reassessment : Verify compound integrity via HPLC and LC/MS to rule out degradation .

- Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Metabolite Screening : Use liver microsome assays to identify active/inactive metabolites interfering with results .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodology :

- Analog Synthesis : Modify the thiophene ring (e.g., introduce halogen or trifluoromethyl groups) and piperidine substituents. Derivatives like N-((1-(2-chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide show enhanced activity .

- Biological Testing : Screen analogs against target panels (e.g., kinase inhibitors) using IC50 assays. Correlate substituent effects with activity trends .

Q. What advanced chromatographic methods are suitable for quantifying this compound in biological matrices?

- Methodology :

- UHPLC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Use deuterated internal standards (e.g., D3-labeled analog) to correct matrix effects .

- Validation Parameters : Assess linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (>85%) per FDA guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.